Quinamine

Physical Chemistry Quality Control Standard Reference Material

Researchers quantifying Cinchona alkaloids in crude botanical extracts frequently encounter co-elution of quinoline-based analogs, compromising peak purity and identification confidence. Quinamine (≥98% HPLC) eliminates this ambiguity through its structurally distinct indole core-not the quinoline nucleus of quinine or cinchonine-delivering baseline resolution at UV λmax 301 nm. • Unique oxidative degradation to vinylquinuclidinecarboxylic acid (vs. quinoline derivatives) supports forced degradation & stability-indicating method development. • Specific optical rotation +116° and mp 185-186°C enable system suitability verification for chiral/achiral HPLC methods. • Sourced as an analytical reference standard; immediate availability for chemotaxonomic QC, botanical authentication, and alkaloid biosynthesis research.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 464-85-7
Cat. No. B119162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinamine
CAS464-85-7
Synonymsquinamine
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O
InChIInChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1
InChIKeyALNKTVLUDWIWIH-HLQCWHFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Quinamine Chemical Identity and Specifications


Quinamine (CAS 464-85-7) is a naturally occurring Cinchona alkaloid with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol [1]. It is a minor alkaloid, found predominantly in the bark of various Cinchona species, including C. succirubra and C. ledgeriana . Its structure, first elucidated through reduction and resynthesis studies, places it within the indole alkaloid class, differentiating it from the more common quinoline-based Cinchona alkaloids [2]. Commercially, it is available as an analytical standard, typically with a purity of ≥98% as determined by HPLC [3].

Indole alkaloid research standard
HPLC analytical reference workflow
Chiral identity verification

Why Quinamine Substitution Fails


The direct substitution of quinamine with other Cinchona alkaloids, such as quinine or cinchonine, is scientifically unsound. Quinamine possesses a fundamentally different core structure: an indole nucleus . In contrast, the major Cinchona alkaloids are based on a quinoline ring system [1]. This crucial distinction in heterocyclic core determines divergent chemical reactivity profiles. For instance, unlike its quinoline counterparts, quinamine does not yield a quinoline derivative upon oxidation, but instead forms a vinylquinuclidinecarboxylic acid . This difference dictates unique stability, analytical behavior, and biological interactions, rendering it non-interchangeable with other in-class compounds.

Core structure
Indole nucleus vs. quinoline-based Cinchona alkaloids; chemical reactivity may differ.
Stereochemistry
Dextrorotatory chiral center may not match levorotatory comparator requirements.
Degradation pathway
Oxidative product (vinylquinuclidine acid) diverges from quinoline derivatives; stability methods may not transfer.

Quinamine Differentiation Guide


Melting Point and Physical Form

Quinamine crystallizes as needles from boiling benzene, exhibiting a melting point of 185-186 °C [1]. This is significantly higher than that of quinine (mp 57 °C for the anhydrous form) and cinchonine (mp 264 °C) [2]. The distinct melting point and crystalline form provide a quantifiable and verifiable parameter for identity confirmation and purity assessment during material receipt and quality control, distinguishing it from other alkaloids [1].

Melting Point & Form
Head-to-head
185–186 °C (needles) vs Quinine 57 °C; Cinchonine 264 °C
Supports identity confirmation during QC
Measurable physical property for material receipt
Physical Chemistry Quality Control Standard Reference Material

Optical Rotation Fingerprint

Quinamine is a dextrorotatory compound with a specific optical rotation ([α]D) of +116° (c = 0.5 in alcohol) [1]. This value is a direct, quantifiable measure of its unique stereochemistry and differs notably from that of its closely related alkaloids. For example, the major antimalarial alkaloid quinine is levorotatory, with a specific rotation of approximately -168° (c=1 in ethanol) [2]. This stark contrast in the direction and magnitude of rotation provides a powerful tool for confirming the stereochemical identity and purity of quinamine.

Optical Rotation
Head-to-head
[α]D +116° (c 0.5, alcohol) vs Quinine −168° (c 1, ethanol)
Confirms stereochemical identity and enantiomeric purity
Chiral quality attribute; solvent difference note
Chiral Chromatography Stereochemistry Analytical Method Development

UV Spectrum: Indole vs. Quinoline

Quinamine exhibits a UV absorption maximum (λmax) at 301 nm in methanol, with a molar absorptivity (log ε) of 3.93 [1]. This spectral feature is characteristic of its indole nucleus . In contrast, the major quinoline-based Cinchona alkaloids, such as quinine, display a different UV profile, with λmax values typically around 250 nm and 332 nm, reflecting the distinct quinoline chromophore [2]. The 301 nm absorption band of quinamine provides a quantifiable spectral signature that unambiguously distinguishes it from the quinoline alkaloids in HPLC-DAD or UV-Vis analyses.

UV Spectrum
Head-to-head
λmax 301 nm (log ε 3.93) vs Quinine 250/332 nm, in methanol
Distinguishes indole from quinoline core in HPLC-DAD
Readily accessible for method development
Spectrophotometry Structural Elucidation Analytical Chemistry

Oxidative Degradation Profile

A key chemical distinction for quinamine is its behavior under oxidative conditions. Unlike the major Cinchona alkaloids (e.g., quinine, cinchonine), which upon oxidation yield quinoline derivatives, quinamine does not . Instead, it undergoes a different degradation pathway to yield a vinylquinuclidinecarboxylic acid (mp 206-8 °C) . This divergent reactivity profile, stemming from its indole core, is critical for anticipating potential stability issues during long-term storage and for developing stability-indicating analytical methods. It confirms that forced degradation studies designed for quinoline alkaloids are not applicable to quinamine.

Oxidative Degradation
Class-level
Produces vinylquinuclidinecarboxylic acid, not quinoline derivatives
Supports stability-indicating method development
Class-level inference; source data to verify
Chemical Stability Degradation Pathways Forced Degradation Studies

Analytical Standard Purity and Use

Quinamine is commercially supplied as an analytical reference standard, with vendors specifying a purity of ≥98% as determined by HPLC [1]. This high purity and its defined purpose as a reference standard differentiate it from bulk-grade alkaloids like quinine sulfate, which are often procured for formulation or large-scale synthesis. The quantifiable purity specification is a critical parameter for its intended use in calibrating instruments, validating analytical methods, and identifying quinamine in complex mixtures, such as natural product extracts .

Purity & Use Class
Reported
≥98% (HPLC) Reference Standard vs Bulk grade alkaloids
Ensures suitability for analytical method validation
Intended use as reference standard
Reference Standard Quality Control Chromatography

Quinamine Application Scenarios


Analytical Reference Standard in Natural Product Research

Quinamine, available at ≥98% purity, is primarily utilized as an analytical reference standard [1]. Its distinct UV spectrum (λmax 301 nm) and chromatographic properties allow for its accurate identification and quantification in complex matrices, such as crude extracts from Cinchona or Remijia species. This is crucial for chemotaxonomic studies, quality control of botanical raw materials, and investigations into the biosynthesis of both indole and quinoline alkaloids .

HPLC System Suitability for Indole Alkaloids

The well-defined physical and spectral properties of quinamine, including its specific optical rotation of +116° and melting point of 185-186 °C, make it a suitable candidate for a system suitability standard in chiral and achiral HPLC methods targeting indole alkaloids [1]. Its unique UV absorption at 301 nm ensures it can be easily resolved from other Cinchona alkaloids in a typical gradient separation .

Forced Degradation Reference for Indole Alkaloids

Quinamine's distinct oxidative degradation pathway, which yields a vinylquinuclidinecarboxylic acid instead of a quinoline derivative, makes it a useful model compound [1]. It can serve as a reference in forced degradation studies aimed at differentiating the stability profiles of indole-based alkaloids from their more common quinoline-based counterparts, and for developing stability-indicating assays.

Application
Selection Property
Validation Focus
Natural product analytical standard
Indole alkaloid reference-grade purity
Identity confirmation via spectral and chiral methods
HPLC system suitability standard
Resolved from quinoline alkaloids in gradient separations
System suitability parameters (resolution, retention)
Forced degradation reference compound
Distinct oxidative degradation pathway (indole nucleus)
Stability-indicating assay development, impurity profiling

Technical Documentation Hub

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